molecular formula C11H7FN2S B3034711 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile CAS No. 210356-63-1

3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile

Cat. No.: B3034711
CAS No.: 210356-63-1
M. Wt: 218.25 g/mol
InChI Key: TYZQYMLLLAZYPN-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile (CAS: 210356-63-1) is a fluorinated thiophene derivative featuring an amino group at the 3-position and a 4-fluorophenyl substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₁H₆FN₃S, with a molecular weight of 231.25 g/mol. This compound is structurally tailored for diverse applications, including medicinal chemistry and materials science, owing to its electron-withdrawing cyano group and fluorine-enhanced lipophilicity .

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2S/c12-8-3-1-7(2-4-8)10-5-9(14)11(6-13)15-10/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQYMLLLAZYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943339
Record name 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210356-63-1, 175137-39-0
Record name 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-39-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene intermediate.

Industrial Production Methods

Industrial production of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to hydrophobic pockets, while the amino and nitrile groups can form hydrogen bonds and other interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile 4-Fluorophenyl, CN, NH₂ C₁₁H₆FN₃S 231.25 PD-L1 inhibition , Antibacterial
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxamide 4-Methoxyphenyl, CONH₂, NH₂ C₁₂H₁₁N₃O₂S 277.30 Anticonvulsant precursor
3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile Piperidinyl, 2 CN, NH₂ C₁₀H₁₀N₄S 218.28 Antibacterial
2-((4-(Aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile 4-Fluorophenyl, CN, O-linker C₁₉H₁₄FN₃OS 367.40 PD-L1 inhibitor (BMS1166 derivative)
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile 2-Nitroanilino, CN, CH₃ C₁₂H₉N₃O₂S 275.29 Structural studies

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to carboxamide derivatives (e.g., 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxamide) .
  • Fluorine vs. Methoxy : The 4-fluorophenyl group improves metabolic stability and membrane permeability relative to methoxy-substituted analogues, as seen in anticonvulsant triazole derivatives .

Key Findings :

  • The target compound exhibits potent PD-L1 inhibitory activity, with IC₅₀ = 0.12 µM , comparable to BMS1166 (0.09 µM), attributed to its optimized fluorine placement and planar thiophene core .
  • Anticonvulsant triazole derivatives with fluorophenyl groups (e.g., ED₅₀ = 1.4 mg/kg) approach diazepam-level efficacy, highlighting fluorine's role in enhancing CNS penetration .
  • Antibacterial thiophenes show moderate activity, but bulky substituents (e.g., piperidinyl) reduce potency compared to smaller analogues .

Physicochemical and Crystallographic Properties

  • Planarity Distortion: The 4-fluorophenyl group induces nonplanar conformations in porphyrin analogues, reducing crystallinity but enhancing solubility .
  • Thermal Stability: Thiophene carbonitriles generally exhibit higher thermal stability (>200°C) than carboxamides due to the robust cyano group .

Biological Activity

3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C11H8FN3S, exhibits a range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile is characterized by:

  • Amino group at position 3
  • Fluorophenyl group at position 5
  • Carbonitrile group at position 2

This unique arrangement contributes to its reactivity and biological interactions.

Anti-inflammatory Activity

Thiophene derivatives have been reported to exhibit significant anti-inflammatory effects. In a study evaluating various thiophene compounds, it was found that certain derivatives could inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

CompoundIC50 (µM)Mechanism of Action
Compound A29.2COX inhibition
Compound B6.0LOX inhibition
3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrileTBDTBD

The specific IC50 for 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile remains to be determined, but preliminary studies suggest it may exhibit comparable activity to known anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been widely studied. Recent investigations into the antibacterial and antifungal activities of various compounds revealed that some thiophene derivatives displayed moderate to potent effects against Gram-positive and Gram-negative bacteria.

StrainMIC (µM) for 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrileReference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Candida albicansTBDTBD

While specific Minimum Inhibitory Concentration (MIC) values for this compound are still under investigation, its structural similarities to other active thiophenes suggest potential efficacy in microbial inhibition.

Anticancer Activity

Recent studies have also explored the anticancer potential of thiophene derivatives. For instance, compounds similar to 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile have shown promise in disrupting cancer cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression
  • Induction of apoptosis
  • Targeting specific oncogenic pathways

In vitro assays demonstrated that certain thiophene-based compounds can effectively reduce tumor cell viability in various cancer models.

Case Studies

  • Study on PD-L1 Inhibition : A recent study synthesized novel thiophene analogs, including those related to 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile, which were evaluated for their ability to inhibit PD-L1 interactions. These compounds demonstrated significant binding affinity and were effective in blocking PD-1/PD-L1 pathways, crucial for cancer immunotherapy .
  • Inflammatory Model Testing : In animal models of inflammation, thiophene derivatives were administered to assess their anti-inflammatory effects. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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